An In-depth Technical Guide to 4-nitro-1H-indole-6-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-nitro-1H-indole-6-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 4-nitro-1H-indole-6-carbonitrile is a synthetically intriguing derivative, featuring two potent electron-withdrawing groups at positions 4 and 6. These substituents are expected to significantly modulate the electron density of the indole ring, thereby influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted reactivity, potential applications, and safety considerations for 4-nitro-1H-indole-6-carbonitrile, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
While specific experimental data for 4-nitro-1H-indole-6-carbonitrile is not extensively available in the public domain, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 1082041-51-7 | [2] |
| Molecular Formula | C₉H₅N₃O₂ | [2] |
| Molecular Weight | 187.15 g/mol | [2] |
| SMILES | N#Cc1cc2[nH]ccc2c(c1)[O-] | [2] |
Note: Properties such as melting point, boiling point, and solubility have not been experimentally reported in the reviewed literature and would need to be determined empirically.
Proposed Synthesis: The Leimgruber-Batcho Approach
A highly plausible and versatile method for the synthesis of 4-nitro-1H-indole-6-carbonitrile is the Leimgruber-Batcho indole synthesis.[3][4] This two-step process begins with the condensation of a suitably substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization of the resulting enamine.[5][6]
Conceptual Workflow for the Synthesis of 4-nitro-1H-indole-6-carbonitrile
Caption: Proposed Leimgruber-Batcho synthesis of 4-nitro-1H-indole-6-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile (Intermediate Enamine)
-
To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring to precipitate the enamine product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude intermediate enamine. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-nitro-1H-indole-6-carbonitrile
-
Dissolve the intermediate enamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Several options can be considered:
-
Catalytic Hydrogenation: Use Palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Chemical Reduction: Use iron powder in acetic acid or tin(II) chloride in ethanol.
-
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the catalyst or inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-nitro-1H-indole-6-carbonitrile.
Predicted Reactivity
The presence of the strongly electron-withdrawing nitro and cyano groups significantly influences the reactivity of the indole core.
Electrophilic Aromatic Substitution
The indole nucleus is generally susceptible to electrophilic attack, predominantly at the C3 position.[7][8] However, the electron-withdrawing nature of the nitro and cyano groups deactivates the ring, making electrophilic substitution reactions more challenging compared to unsubstituted indole. The deactivation will be most pronounced on the benzene portion of the ring system.
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient nature of the indole ring in 4-nitro-1H-indole-6-carbonitrile makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitro group.
Reactivity of the Cyano Group
The cyano group can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to an aminomethyl group using reducing agents like lithium aluminum hydride.
-
Cycloadditions: Participation in cycloaddition reactions with azides or other 1,3-dipoles.
Reactivity of the Nitro Group
The nitro group is a versatile functional handle and can be:
-
Reduced: Selectively reduced to an amino group, which can then be further functionalized. This transformation opens up avenues for the synthesis of a diverse array of 4-aminoindole derivatives.
N-Functionalization
The N-H of the indole can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce substituents at the N1 position.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 4-nitro-1H-indole-6-carbonitrile are not yet documented, its structural motifs suggest potential utility in several areas:
-
Anticancer Agents: Nitroaromatic compounds have been explored as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[9] Furthermore, substituted 5-nitroindole scaffolds have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[10] The unique electronic properties of 4-nitro-1H-indole-6-carbonitrile make it an interesting candidate for similar investigations.
-
Antimicrobial Agents: Many nitro-containing heterocyclic compounds exhibit broad-spectrum antimicrobial activity.[11]
-
Organic Electronics: The electron-deficient nature of the molecule could be exploited in the design of new materials for organic electronics, such as n-type semiconductors.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is currently available for 4-nitro-1H-indole-6-carbonitrile. However, based on the known hazards of related nitroaromatic compounds and substituted indoles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14][15][16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14][16] Avoid contact with skin and eyes.[12][14][15][16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13][14][15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Hazard Statement (Predicted): Based on related compounds, 4-nitro-1H-indole-6-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and is suspected of causing genetic defects.
Conclusion
4-nitro-1H-indole-6-carbonitrile is a promising but underexplored molecule with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established methods like the Leimgruber-Batcho synthesis. The presence of two strong electron-withdrawing groups imparts a unique reactivity profile, favoring nucleophilic reactions and offering multiple handles for further functionalization. While experimental data on its properties and biological activity are sparse, this guide provides a solid foundation for researchers interested in exploring the chemistry and potential of this intriguing indole derivative. Further investigation is warranted to fully elucidate its chemical behavior and unlock its potential in various scientific disciplines.
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